

Spectroscopic Profile of Phenylphosphinic Acid: A Technical Guide

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Compound of Interest

Compound Name: Phenylphosphinic acid

Cat. No.: B1677674

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This technical guide provides a comprehensive overview of the spectroscopic data for **phenylphosphinic acid**, a compound of significant interest in chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **phenylphosphinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.75 - 7.85	Multiplet	2H, ortho-protons	
7.45 - 7.60	Multiplet	3H, meta- and para-protons	
8.5 (broad)	Singlet	1H, P-OH	
7.0 (doublet)	Doublet	~550	1H, P-H

Solvent: Deuterated Chloroform (CDCl_3). The chemical shift of the acidic proton (P-OH) can vary depending on concentration and temperature.

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
133.5	C (ipso)
132.0	C (para)
130.5 (doublet, $J_{\text{pc}} \approx 10$ Hz)	C (ortho)
128.5 (doublet, $J_{\text{pc}} \approx 12$ Hz)	C (meta)

Solvent: Deuterated Chloroform (CDCl_3). Carbon atoms directly bonded to or in close proximity to the phosphorus atom exhibit splitting due to phosphorus-carbon coupling.

^{31}P NMR (Phosphorus-31 NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
+22 to +25	Multiplet	Phenylphosphinic Acid

Reference: 85% H_3PO_4 . The chemical shift is observed as a multiplet due to coupling with the directly attached proton and the aromatic protons.

Infrared (IR) Spectroscopy

Absorption Band (cm ⁻¹)	Intensity	Functional Group Assignment
2900 - 3100	Strong, Broad	O-H stretch (of P-OH)
2300 - 2400	Medium	P-H stretch
1440	Medium	C=C stretch (aromatic)
1150 - 1200	Strong	P=O stretch
900 - 1000	Strong	P-O stretch
690 - 750	Strong	C-H out-of-plane bend (aromatic)

Sample prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
142	100	[M] ⁺ (Molecular Ion)
125	40	[M-OH] ⁺
78	35	[C ₆ H ₆] ⁺
77	95	[C ₆ H ₅] ⁺
65	20	[PO ₂] ⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **phenylphosphinic acid** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Parameters:
 - Pulse Program: Standard single-pulse sequence
 - Number of Scans: 16
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 16 ppm
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer
- Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence
 - Number of Scans: 1024
 - Relaxation Delay: 5.0 s
 - Acquisition Time: 1.5 s

- Spectral Width: 200 ppm
- Reference: CDCl_3 at 77.16 ppm

^{31}P NMR Spectroscopy:

- Instrument: 162 MHz NMR Spectrometer
- Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence
 - Number of Scans: 64
 - Relaxation Delay: 3.0 s
 - Acquisition Time: 2.0 s
 - Spectral Width: 100 ppm
 - Reference: External 85% H_3PO_4 at 0.00 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **phenylphosphinic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[\[1\]](#)

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Parameters:

- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

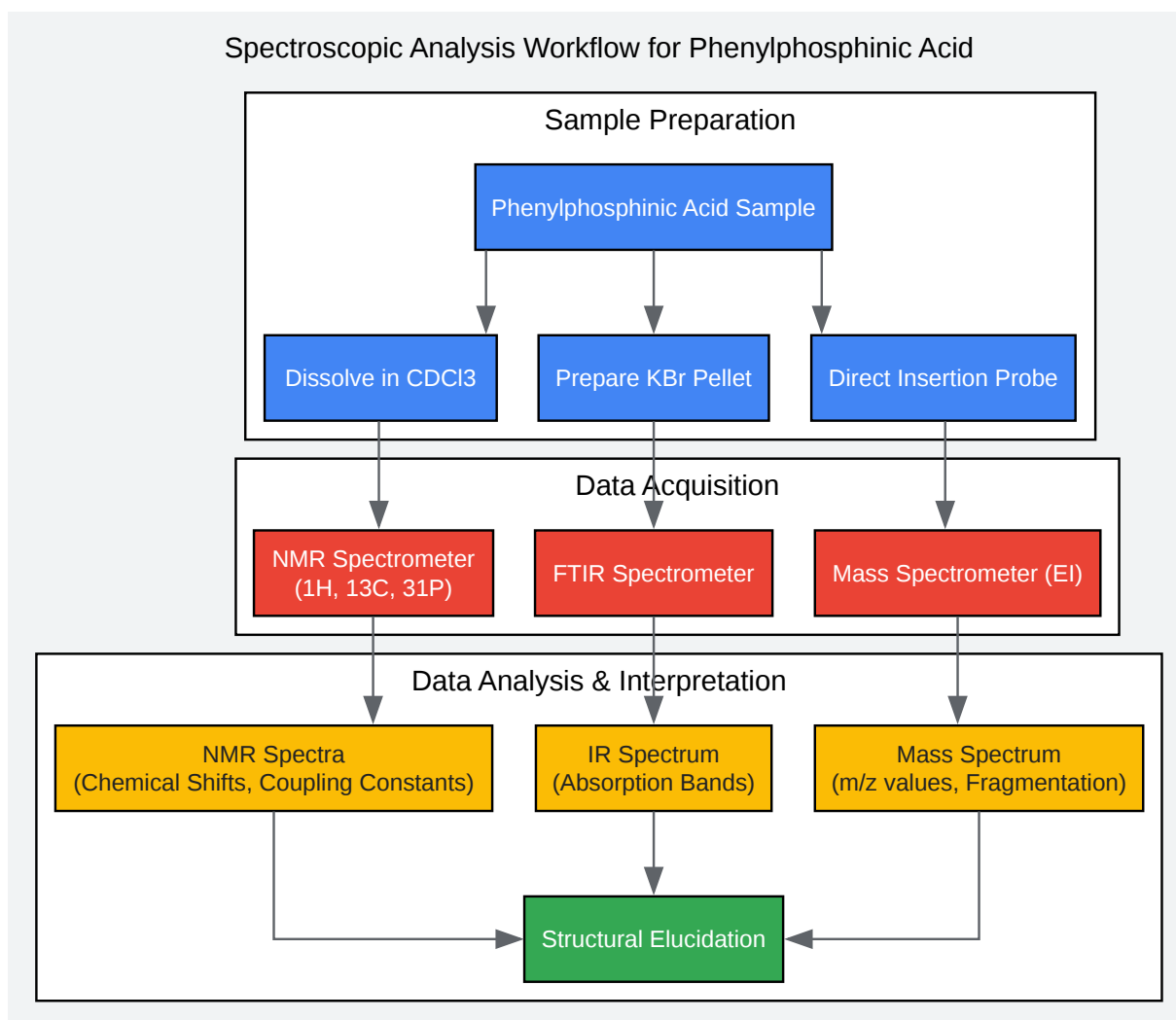
- Introduce a small amount of the solid **phenylphosphinic acid** sample directly into the ion source using a solid probe.
- Volatilize the sample by heating the probe.
- Ionize the gaseous molecules using electron impact (EI) with a standard electron energy of 70 eV.

Data Acquisition:

- Instrument: Quadrupole Mass Spectrometer
- Parameters:
 - Mass Range: m/z 40 - 400
 - Scan Speed: 1000 amu/s
 - Ion Source Temperature: 200°C
 - Interface Temperature: 250°C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **phenylphosphinic acid**.



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Caption: General workflow for the spectroscopic analysis of **phenylphosphinic acid**.

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References

- 1. Phenylphosphinic acid(1779-48-2) 13C NMR [m.chemicalbook.com]

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